3-Methyl-1-(3-sulfopropyl)imidazol-1-ium
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Overview
Description
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is a type of ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water. This compound is often used in various industrial and scientific applications due to its ability to act as a catalyst and its role in enhancing reaction efficiencies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium can be synthesized through a multi-step process. The synthesis typically involves the alkylation of imidazole with 1-chloropropane-3-sulfonic acid, followed by methylation using methyl iodide. The reaction conditions often include the use of solvents such as acetonitrile and the presence of a base like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and acylation.
Biology: The compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility and stability.
Industry: It is employed in the production of bio-based platform chemicals from biomass, enhancing the efficiency of these processes.
Mechanism of Action
The mechanism by which 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium exerts its effects is primarily through its role as a Brønsted acid. It provides protons that facilitate various chemical reactions, acting as a catalyst. The molecular targets include various organic substrates that undergo transformation in the presence of this ionic liquid. The pathways involved often include protonation-deprotonation cycles that enhance reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate
- 1-methyl-3-(3-sulfopropyl)-imidazolium p-toluenesulfonate
Comparison
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is unique due to its specific sulfonic acid group, which imparts distinct properties such as higher acidity and better solubility in water compared to similar compounds. This makes it particularly effective in catalytic applications where these properties are advantageous.
Properties
Molecular Formula |
C7H13N2O3S+ |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H12N2O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3/p+1 |
InChI Key |
NATMUPYZFJLLJZ-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)O |
Origin of Product |
United States |
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